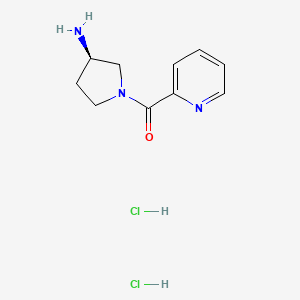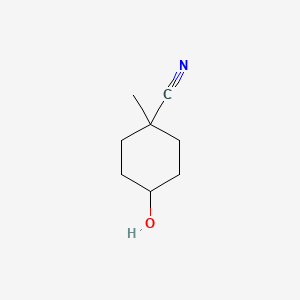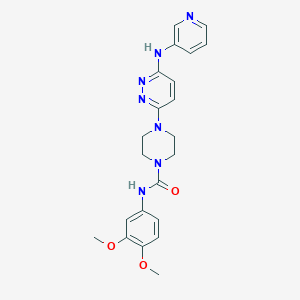
(R)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride is a chemical compound that features a pyrrolidine ring and a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both the pyrrolidine and pyridine rings makes it a versatile scaffold for the development of biologically active molecules.
作用机制
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Nitrogen-containing heterocyclic compounds, like this one, are known to be critical structures in drug production, often modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Action Environment
It’s known that the photophysical behavior of similar compounds can be influenced by ambient conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.
Coupling of the Two Rings: The pyrrolidine and pyridine rings are coupled through a condensation reaction, often using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride would involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed to modify the pyridine ring, potentially converting it to a piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring may yield N-oxides, while reduction of the pyridine ring may produce piperidine derivatives.
科学研究应用
®-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of pyrrolidine and pyridine-containing molecules with biological targets.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
相似化合物的比较
Similar Compounds
®-3-Aminopyrrolidine: Lacks the pyridine ring, making it less versatile.
Pyridin-2-ylmethanone: Lacks the pyrrolidine ring, limiting its biological activity.
®-3-Aminopyrrolidin-1-ylmethanone: Similar structure but lacks the pyridine ring.
Uniqueness
®-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride is unique due to the presence of both the pyrrolidine and pyridine rings, which confer a combination of properties that are not found in the individual components. This dual functionality makes it a valuable compound for various applications in scientific research and industry.
属性
IUPAC Name |
[(3R)-3-aminopyrrolidin-1-yl]-pyridin-2-ylmethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.2ClH/c11-8-4-6-13(7-8)10(14)9-3-1-2-5-12-9;;/h1-3,5,8H,4,6-7,11H2;2*1H/t8-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXJHLLCHNVRHB-YCBDHFTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)C(=O)C2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2832623.png)
![5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2832626.png)
![1-ethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2832627.png)
![(2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2832629.png)
![S-{[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfanyl]methyl} O,O-diethyl phosphorodithioate](/img/structure/B2832630.png)
![4-METHYL-N-[4-(PIPERIDIN-1-YL)PHENYL]BENZAMIDE](/img/structure/B2832631.png)

![2-(Methylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2832633.png)
![8-ethoxy-2-oxo-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2H-chromene-3-carboxamide](/img/structure/B2832635.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2832636.png)
![1-(4-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B2832637.png)
![6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2832638.png)
![2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B2832640.png)

